Product packaging for 4-(3-Hydroxyprop-1-ynyl)benzonitrile(Cat. No.:CAS No. 80151-16-2)

4-(3-Hydroxyprop-1-ynyl)benzonitrile

Cat. No.: B1586483
CAS No.: 80151-16-2
M. Wt: 157.17 g/mol
InChI Key: WUBRVKKUJQPDQN-UHFFFAOYSA-N
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Description

Contextualization of Benzonitrile (B105546) and Alkynyl Architectures in Advanced Organic Synthesis

The benzonitrile and alkynyl moieties are cornerstones of modern organic synthesis, and their combination in a single molecule offers significant synthetic advantages.

Aryl nitriles, including benzonitrile derivatives, are established as highly versatile intermediates. researchgate.net The cyano group is a precursor to a wide array of other functional groups, such as carboxylic acids, amides, amines, aldehydes, and tetrazoles, through well-established chemical transformations. nih.gov This functional group is a common feature in many natural products, pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.gov The synthesis of benzonitriles can be achieved through various methods, including the cyanation of aryl halides, often using palladium catalysts, or the transformation of carboxylic acids. researchgate.netrsc.org

Alkynes are fundamental building blocks in organic chemistry due to the high reactivity of the carbon-carbon triple bond. nih.gov They are readily used to construct complex molecular frameworks, including ketones, acids, and various heterocyclic and carbocyclic systems. nih.govnih.gov The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prevalent method for creating aryl-alkyne bonds, such as the one present in 4-(3-hydroxyprop-1-ynyl)benzonitrile. nih.gov Alkynyl-substituted aryl nitriles, in particular, have emerged as powerful precursors for tandem cyclization and annulation reactions to produce diverse and complex cyclic compounds. nih.gov

Significance of the Hydroxyprop-1-ynyl Moiety in Molecular Design and Functionalization

The hydroxyprop-1-ynyl group imparts specific properties to the molecule that are highly valued in molecular design, particularly in medicinal chemistry. The hydroxyl group is one of the most common functional groups found in therapeutic agents and natural products. researchgate.net

The prop-1-ynyl linker serves as a rigid spacer, holding the terminal hydroxyl group at a fixed distance and orientation relative to the benzonitrile ring. This rigidity is a desirable trait in rational drug design, as it reduces the number of possible conformations the molecule can adopt, which can lead to higher binding affinity and selectivity for its intended target.

Current Research Landscape and Unexplored Opportunities for this compound

While this compound is commercially available and listed as a chemical intermediate, extensive research focusing specifically on this compound is not widely documented in publicly available literature. molbase.com It is known to be an intermediate in the synthesis of other compounds, such as 4-(3-Hydroxypropyl)benzonitrile through the reduction of the alkyne. molbase.com

The true potential of this compound lies in the unexplored opportunities presented by its trifunctional nature. This structure is a versatile scaffold for chemical library synthesis and the development of novel compounds. Several synthetic pathways can be envisioned:

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to new classes of compounds with different biological activities. nih.gov

Alkyne Group Reactions: The triple bond is amenable to a variety of reactions. It can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to link with other molecules. It can also be hydrogenated to the corresponding alkene or alkane, allowing for fine-tuning of the molecule's geometry and flexibility.

Hydroxyl Group Derivatization: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified to introduce a wide range of other functional groups.

These potential transformations highlight this compound as a valuable starting material for creating diverse molecular architectures for evaluation in drug discovery, materials science, and other areas of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B1586483 4-(3-Hydroxyprop-1-ynyl)benzonitrile CAS No. 80151-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxyprop-1-ynyl)benzonitrile
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InChI

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBRVKKUJQPDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384925
Record name 4-(3-hydroxyprop-1-ynyl)benzonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80151-16-2
Record name 4-(3-Hydroxy-1-propyn-1-yl)benzonitrile
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Record name 4-(3-hydroxyprop-1-ynyl)benzonitrile
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Record name 80151-16-2
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Elucidation of Reactivity and Reaction Mechanisms of 4 3 Hydroxyprop 1 Ynyl Benzonitrile

Reactivity of the Nitrile Functionality

The benzonitrile (B105546) portion of the molecule is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. researchgate.netacs.org This inherent electronic property governs the reactivity of the nitrile group, making it susceptible to attack by a variety of nucleophiles and enabling its participation in hydrolysis, reduction, and cycloaddition reactions.

Nucleophilic Additions to the Carbon-Nitrogen Triple Bond

The electrophilic carbon atom of the nitrile group in 4-(3-hydroxyprop-1-ynyl)benzonitrile is a prime target for nucleophilic attack. This reaction is analogous to nucleophilic additions to carbonyl groups. researchgate.net Upon attack, the C≡N triple bond is converted to a C=N double bond, forming an intermediate imine anion. acs.orgrsc.org

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can add to the nitrile carbon. rsc.org The initial product is an iminium salt, which upon aqueous workup, hydrolyzes to form a ketone. For instance, the reaction of this compound with a Grignard reagent (R-MgBr) would yield a substituted ketone after hydrolysis.

Hydride reagents, notably lithium aluminum hydride (LiAlH₄), also add to the nitrile group. acs.orgrsc.org This process involves the successive addition of two hydride ions. The first addition forms an imine anion, which is then further reduced by a second hydride addition to a dianion. researchgate.net Subsequent protonation with water yields the corresponding primary amine. researchgate.netacs.org

The nitrile's nitrogen atom, with its lone pair of electrons, can also act as a hydrogen bond acceptor, a property that is significant in its interaction with biological macromolecules and in facilitating certain reactions. acs.org

Hydrolysis and Reduction Pathways of the Nitrile Group

The nitrile group of this compound can be converted to other functional groups through hydrolysis and reduction.

Hydrolysis: The hydrolysis of nitriles can be catalyzed by either acid or base and proceeds in two stages: first to an amide, and then to a carboxylic acid. nih.gov

Acid-catalyzed hydrolysis: Heating the compound under reflux with an aqueous acid, such as hydrochloric acid, protonates the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. rsc.orgorganic-chemistry.org This forms an imidic acid intermediate that tautomerizes to an amide. Further heating hydrolyzes the amide to the corresponding carboxylic acid, 4-(3-hydroxyprop-1-ynyl)benzoic acid, and an ammonium (B1175870) salt. nih.gov

Base-catalyzed hydrolysis: Refluxing with an aqueous base, like sodium hydroxide (B78521) or barium hydroxide, involves the nucleophilic attack of the hydroxide ion on the nitrile carbon. rsc.orglibretexts.org This forms an intermediate which, after protonation, tautomerizes to the amide. rsc.org Continued hydrolysis of the amide under basic conditions yields the salt of the carboxylic acid (e.g., sodium 4-(3-hydroxyprop-1-ynyl)benzoate) and ammonia (B1221849) gas. nih.gov Acidification of the final solution is required to obtain the free carboxylic acid. nih.gov

Reduction: The nitrile group is readily reduced to a primary amine.

Complete Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine, 4-(3-hydroxyprop-1-ynyl)benzylamine. acs.orgrsc.org The reaction involves nucleophilic addition of hydride ions to the electrophilic carbon. researchgate.net

Partial Reduction: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction of the nitrile to an aldehyde. The reaction proceeds through an imine intermediate which is hydrolyzed upon workup to yield 4-(3-hydroxyprop-1-ynyl)benzaldehyde. rsc.org

Table 1: Products of Hydrolysis and Reduction of the Nitrile Group
Reaction TypeReagentsIntermediate ProductFinal Product
Acid HydrolysisH₃O⁺, Δ4-(3-Hydroxyprop-1-ynyl)benzamide4-(3-Hydroxyprop-1-ynyl)benzoic acid
Base Hydrolysis1. NaOH, H₂O, Δ; 2. H₃O⁺4-(3-Hydroxyprop-1-ynyl)benzamide4-(3-Hydroxyprop-1-ynyl)benzoic acid
Complete Reduction1. LiAlH₄; 2. H₂O-4-(3-Hydroxyprop-1-ynyl)benzylamine
Partial Reduction1. DIBAL-H; 2. H₂OImine4-(3-Hydroxyprop-1-ynyl)benzaldehyde

Cyclization Reactions Involving the Nitrile Group (e.g., [2+2+2] Annulations with Alkynes)

The carbon-nitrogen triple bond of the benzonitrile moiety can participate in cycloaddition reactions, most notably in metal-catalyzed [2+2+2] annulations with two alkyne molecules to construct highly substituted pyridine (B92270) rings. acs.orgresearchgate.net This atom-economical reaction is a powerful method for pyridine synthesis. acs.orgnih.govnih.gov

Various transition metal catalysts, including those based on cobalt (Co), rhodium (Rh), ruthenium (Ru), and nickel (Ni), are effective for this transformation. nih.govresearchgate.netnih.gov The generally accepted mechanism involves the oxidative coupling of two alkyne molecules on the metal center to form a metallacyclopentadiene intermediate. nih.govacs.org Subsequent insertion of the nitrile's C≡N bond into the metallacycle, followed by reductive elimination, releases the pyridine product and regenerates the catalyst. researchgate.net

For this compound, a fully intermolecular reaction with two equivalents of an alkyne (e.g., acetylene (B1199291) or a substituted alkyne) in the presence of a suitable catalyst, such as a cationic rhodium(I)/BINAP complex or a Cp*Ru(II) species, would be expected to yield a complex, highly functionalized pyridine derivative. acs.orgorganic-chemistry.org The efficiency and regioselectivity of such reactions can be influenced by the electronic properties of both the nitrile and the alkyne partners. acs.orgnih.gov For example, ruthenium catalysts have been shown to be effective for the cocyclization of electron-deficient nitriles with alkynes. acs.org

Deprotonation and Nitrile Anion Formation for Carbon-Carbon Bond Construction

The concept of a nitrile anion typically refers to the species formed by the deprotonation of the α-carbon to the nitrile group. acs.org This carbanion is a potent nucleophile used in carbon-carbon bond-forming reactions, such as alkylations. acs.org However, in the case of this compound, there are no protons on the carbon atom adjacent (alpha) to the nitrile group, as this carbon is part of the aromatic ring. Therefore, the formation of a nitrile anion via direct deprotonation at the α-position is not a feasible reaction pathway for this specific molecule.

While direct α-deprotonation is not possible, nitrile anions can be generated from other types of nitriles, such as alkylnitriles (e.g., acetonitrile), using strong bases like lithium amides or butyllithium. acs.org These stabilized anions can then react with various electrophiles. libretexts.org This methodology is fundamental in organic synthesis but is not directly applicable to the benzonitrile core of the target molecule in the conventional sense.

Reactivity of the Alkyne Moiety

The terminal alkyne in this compound is an electron-rich functional group capable of undergoing a variety of addition reactions. Its reactivity is influenced by the adjacent hydroxyl group and the conjugated aromatic system.

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Triple Bond

The carbon-carbon triple bond can react with both electrophiles and nucleophiles.

Electrophilic Additions: Although alkynes are generally less reactive towards electrophiles than alkenes due to the stability of the resulting vinyl cation intermediate, these reactions are well-established. libretexts.orgalmerja.com

Hydration: In the presence of aqueous acid (like H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, the alkyne can undergo hydration. masterorganicchemistry.comorganicchemistrytutor.com Following Markovnikov's rule, the addition of water across the triple bond initially forms an enol intermediate, where the hydroxyl group adds to the more substituted internal carbon. This enol rapidly tautomerizes to the more stable ketone, yielding 4-(3-oxopropyl)benzonitrile. libretexts.orgmasterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond also follows Markovnikov's rule. The initial addition gives a vinyl halide. With excess HX, a second addition can occur to yield a geminal dihalide.

Halogenation: The addition of halogens like Br₂ or Cl₂ proceeds across the triple bond. The reaction typically yields a trans-dihaloalkene as the initial product, which can react further with another equivalent of the halogen to form a tetrahaloalkane. libretexts.org Dihalohydration reactions of propargylic alcohols are also known, which can lead to α,α-dihalo-β-hydroxyketones. nih.gov

Nucleophilic Additions: The terminal alkyne, particularly due to the presence of the propargylic alcohol, can also undergo nucleophilic additions. rsc.orgwikipedia.org The synthesis of homopropargylic alcohols often involves the 1,2-nucleophilic addition of an acetylide to a carbonyl compound. rsc.orgnih.govorganic-chemistry.orgresearchgate.net In the context of this compound, the terminal alkyne itself can be deprotonated with a strong base to form a nucleophilic acetylide, which can then react with electrophiles. Furthermore, the propargylic alcohol functionality can direct or participate in various metal-catalyzed transformations. rsc.orgnih.gov

Table 2: Products of Addition Reactions to the Alkyne Moiety
Reaction TypeReagentsRegioselectivityProduct
Hydration (Markovnikov)H₂SO₄, H₂O, HgSO₄Markovnikov4-(2-oxopropyl)benzonitrile
Hydroboration-Oxidation1. R₂BH; 2. H₂O₂, NaOHAnti-Markovnikov4-(3-oxopropyl)benzonitrile
Hydrohalogenation (1 eq.)HXMarkovnikov4-(2-halo-1-propenyl)benzonitrile
Halogenation (1 eq.)X₂ (e.g., Br₂)-4-(1,2-dihalo-1-propenyl)benzonitrile

Cycloaddition Reactions (e.g., [3+2], [2+3], [3+3], [4+2], [2+4], [4+1], [3+4])

The carbon-carbon triple bond in this compound serves as a versatile dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of diverse heterocyclic systems. The electron-withdrawing nature of the 4-cyanophenyl group can influence the reactivity of the alkyne in these transformations.

One of the most prominent examples is the [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the terminal alkyne of this compound. wikipedia.org This reaction, often catalyzed by copper(I) salts in what is known as the "click" reaction, provides a highly efficient and regioselective route to 1,2,3-triazoles. jetir.orgnih.gov The copper catalyst facilitates the reaction, allowing it to proceed under mild conditions with high yields, and typically results in the formation of the 1,4-disubstituted triazole isomer. nih.gov Ruthenium catalysts can also be employed, leading to the formation of the 1,5-regioisomer. wikipedia.org

The general scheme for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is depicted below:

Scheme 1: Copper-Catalyzed [3+2] Cycloaddition of this compound with an Organic Azide.

Entry Azide (R-N₃) Catalyst Solvent Temperature (°C) Yield (%)
1Benzyl azideCuICyrene™3096
2Phenyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom Temp.High
3Ethyl azidoacetate[Cu(CH₃CN)₄]PF₆CH₂Cl₂Room Temp.>95

This table presents representative conditions for the copper-catalyzed azide-alkyne cycloaddition, a type of [3+2] cycloaddition. The data is based on general procedures for CuAAC reactions. nih.govbeilstein-journals.org

While less common, the alkyne functionality could potentially participate in other cycloadditions such as [4+2] Diels-Alder reactions, although this would require a highly activated diene partner due to the electronic nature of the alkyne. Intramolecular cyclizations of derivatives of this compound, where the reacting partner is tethered to the main structure, can also lead to complex polycyclic systems. researchgate.netnih.gov

Transition Metal-Catalyzed Transformations of the Alkyne

The terminal alkyne of this compound is a key functional group for transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction involves the coupling of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The presence of the electron-withdrawing cyano group on the phenyl ring can influence the reaction conditions required for efficient coupling.

A typical Sonogashira coupling reaction involving this compound is shown below:

Scheme 2: Sonogashira Coupling of this compound with an Aryl Halide.

Entry Aryl Halide (Ar-X) Palladium Catalyst Copper(I) Co-catalyst Base Solvent Yield (%)
1IodobenzenePd(PPh₃)₄CuIEt₃NTHFGood
24-BromotoluenePdCl₂(PPh₃)₂CuIPiperidineDMFHigh
31-IodonaphthalenePd(dppf)Cl₂CuIDIPATolueneGood

This table illustrates typical conditions for the Sonogashira coupling of terminal alkynes with aryl halides. The data is based on established protocols for this reaction. organic-chemistry.orgnih.govrsc.org

Beyond the Sonogashira coupling, other transition metals can catalyze a variety of transformations at the alkyne. For instance, gold or silver catalysts can promote reactions with various nucleophiles. libretexts.org

Reactivity of the Propargylic Alcohol Functionality

The propargylic alcohol group in this compound is another site of significant reactivity, participating in rearrangements, C-H functionalization, substitutions, and oxidations.

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)

The Meyer-Schuster rearrangement is a characteristic reaction of secondary and tertiary propargylic alcohols, which, under acidic or metal-catalyzed conditions, rearrange to form α,β-unsaturated carbonyl compounds. wikipedia.orgorganicreactions.orgrsc.org In the case of this compound, a secondary propargylic alcohol, this rearrangement would lead to the formation of an α,β-unsaturated aldehyde. wikipedia.org

The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final enal product. wikipedia.org While traditionally carried out with strong acids, milder conditions using transition metal catalysts such as gold or silver complexes have been developed. organicreactions.orgresearchgate.net

Scheme 3: Meyer-Schuster Rearrangement of this compound.

Catalyst/Reagent Solvent Temperature Product
H₂SO₄DioxaneReflux3-(4-cyanophenyl)propenal
AuCl₃MethanolRoom Temp.3-(4-cyanophenyl)propenal
Ag₂CO₃ on CeliteTolueneReflux3-(4-cyanophenyl)propenal

This table provides representative conditions for the Meyer-Schuster rearrangement of propargylic alcohols. The data is based on general procedures described in the literature. organicreactions.orgresearchgate.net

C-H Functionalization Strategies Guided by Propargylic Alcohols

The hydroxyl group of the propargylic alcohol functionality can act as a directing group in transition metal-catalyzed C-H functionalization reactions. chemrxiv.org For instance, rhodium(III)-catalyzed reactions can utilize the propargylic alcohol as a three-carbon synthon in annulation reactions with various partners. chemrxiv.org This strategy allows for the construction of complex heterocyclic and carbocyclic frameworks. The reaction typically involves the coordination of the rhodium catalyst to the hydroxyl group and the alkyne, followed by C-H activation of a suitable substrate and subsequent annulation.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group and therefore requires activation to undergo nucleophilic substitution. chadsprep.com This can be achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or a halide. Once activated, a variety of nucleophiles can displace the leaving group to form new C-O, C-N, or C-C bonds.

A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. libretexts.orgyoutube.com

Scheme 4: Williamson Ether Synthesis with this compound.

Entry Alkyl Halide (R-X) Base Solvent Product
1Methyl iodideNaHTHF4-(3-Methoxyprop-1-ynyl)benzonitrile
2Benzyl bromideK₂CO₃Acetone (B3395972)4-(3-(Benzyloxy)prop-1-ynyl)benzonitrile
3Ethyl bromoacetateCs₂CO₃DMFEthyl 2-((3-(4-cyanophenyl)prop-2-yn-1-yl)oxy)acetate

This table presents typical conditions for the Williamson ether synthesis, a method for nucleophilic substitution of alcohols. The data is based on established protocols. beilstein-journals.orgunl.edu

Alternatively, transition metal catalysts, particularly those based on gold or silver, can facilitate the substitution of the propargylic hydroxyl group with various nucleophiles under milder conditions. libretexts.org

Oxidations to Carbonyl and Carboxylic Acid Derivatives

The secondary alcohol functionality of this compound can be selectively oxidized to the corresponding ketone, 4-(4-cyanophenyl)-2-oxoprop-1-yne, using a variety of oxidizing agents. Care must be taken to avoid over-oxidation or reaction with the alkyne or nitrile functionalities. rsc.org

Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP). These reagents are known for their selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. Further oxidation to the corresponding carboxylic acid, 4-cyanobenzoylformic acid, would require harsher conditions and might lead to cleavage of the carbon-carbon triple bond.

Oxidizing Agent Solvent Temperature Product
MnO₂DichloromethaneRoom Temp.4-(4-cyanophenyl)-2-oxoprop-1-yne
PCCDichloromethaneRoom Temp.4-(4-cyanophenyl)-2-oxoprop-1-yne
DMPDichloromethaneRoom Temp.4-(4-cyanophenyl)-2-oxoprop-1-yne

This table summarizes common methods for the oxidation of secondary alcohols to ketones. The choice of reagent depends on the desired selectivity and reaction conditions.

Tandem and Cascade Reactions Involving Synergistic Functional Group Interactions

The unique molecular architecture of this compound, featuring a terminal alkyne, a primary alcohol, and a nitrile group, presents a rich platform for the design of tandem and cascade reactions. The spatial proximity and electronic interplay of these functional groups allow for synergistic interactions, leading to the efficient construction of complex heterocyclic scaffolds. While specific studies on this compound are not extensively documented, the reactivity can be inferred from established transformations of related molecules.

A prominent example of such synergistic reactivity is the nickel-catalyzed regioselective addition/cyclization of ortho-(cyano)phenyl propargyl ethers with arylboronic acids. This reaction provides a protocol for synthesizing highly functionalized 1-naphthylamines. rsc.org The process involves a regioselective anti-addition of the arylboronic acid to the alkyne, followed by the nucleophilic addition of the resulting alkenylmetal species to the tethered cyano group. rsc.org Adapting this methodology to this compound could potentially lead to the formation of novel isoquinoline (B145761) or other nitrogen-containing polycyclic systems, where the hydroxyl group could either participate in the reaction or be a site for further functionalization.

Furthermore, the combination of the nitrile and alcohol functionalities opens avenues for intramolecular cyclization reactions. Acid-catalyzed reactions of nitriles with alcohols, such as the Pinner reaction, typically form imino ester salts, which are versatile intermediates. wikipedia.org While this is generally an intermolecular reaction, with appropriate catalytic systems, an intramolecular variant could be envisioned for this compound, leading to the formation of cyclic ethers or lactones. The Ritter reaction, another acid-catalyzed process involving nitriles and alcohols to form N-substituted amides, could also be a potential pathway for intramolecular cyclization, yielding lactams. pearson.com The feasibility of these intramolecular reactions would be highly dependent on the catalyst and reaction conditions employed to favor cyclization over intermolecular polymerization.

The development of tandem catalysis, where a single catalyst promotes multiple transformations in one pot, is particularly relevant. nih.gov For instance, a gold(I) catalyst has been shown to facilitate a one-pot amide, alkyne, and aldehyde coupling followed by cyclization to produce highly substituted oxazoles. rsc.org This highlights the potential for developing a catalytic system that could activate the alkyne of this compound towards a tandem reaction sequence involving the nitrile and/or hydroxyl functionalities.

Detailed Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for controlling the outcomes of transformations involving this compound. Mechanistic studies on related systems provide valuable insights into potential intermediates and the factors governing selectivity.

Reaction intermediates are often transient species that are not isolated but play a critical role in the reaction pathway. researchgate.net Their identification is key to understanding the mechanism.

In the context of transition metal-catalyzed reactions of alkynes and nitriles, several key intermediates can be proposed. For instance, in palladium-catalyzed cyclizations of allenyl malonates, a Pd(0) catalyst undergoes oxidative addition to the malonate C-H bond to form a palladium(II) intermediate. nih.gov This intermediate then coordinates to an enolate, which undergoes cyclization via nucleopalladation. nih.gov For this compound, a similar activation of the propargylic C-H bond by a palladium or copper catalyst could generate a key organometallic intermediate.

In copper-catalyzed asymmetric cyclizations of alkenyl diynes, a novel endocyclic copper carbene intermediate has been proposed based on mechanistic studies and theoretical calculations. nih.govresearchgate.net This type of intermediate could potentially be formed in reactions of this compound, leading to various cyclized products.

The formation of cyanohydrins from the reaction of aldehydes or ketones with a cyanide source is a well-established reaction that proceeds through a tetrahedral intermediate. libretexts.org While this compound itself is not a cyanohydrin, its nitrile group can participate in reactions that may involve similar tetrahedral intermediates upon nucleophilic attack.

The table below summarizes potential reaction intermediates in transformations involving the functional groups present in this compound, based on analogous reactions.

Functional Group(s) Involved Reaction Type Potential Intermediate Supporting Evidence/Analogy
Alkyne, NitrileNickel-catalyzed cyclizationAlkenylnickel speciesMechanistic studies on the cyclization of o-(cyano)phenyl propargyl ethers suggest the formation of a Ni(I) species that adds to the alkyne. rsc.org
Alkyne, HydroxylGold-catalyzed cyclizationGold acetylideCationic gold(I) catalysts are known to react with terminal alkynes to form gold acetylide intermediates. rsc.org
Nitrile, AlcoholAcid-catalyzed cyclization (Pinner-type)Imino ester salt (Pinner salt)The Pinner reaction proceeds through the formation of an imino ester salt from the reaction of a nitrile and an alcohol in the presence of acid. wikipedia.org
Nitrile, AlcoholAcid-catalyzed cyclization (Ritter-type)Carbocation and Nitrilium ionThe Ritter reaction mechanism involves the formation of a carbocation from the alcohol, which then attacks the nitrile. pearson.com
AlkyneCopper-catalyzed cyclizationCopper carbeneMechanistic studies of copper-catalyzed diyne cyclizations have provided evidence for the involvement of copper carbene intermediates. nih.govresearchgate.net

The choice of catalyst and additives is paramount in directing the reaction pathway and achieving the desired chemoselectivity and regioselectivity in the transformations of multifunctional molecules like this compound.

Catalysts:

Transition metal catalysts, particularly those based on palladium and copper, are widely used in alkyne functionalization.

Palladium Catalysts: Palladium(II) catalysts are effective in tandem cyclization/C-H functionalization of alkynes for the synthesis of functionalized indoles. researchgate.net The ligand environment around the palladium center can significantly influence the reaction outcome. For example, in the cyclization of allenyl malonates, switching the ligand on palladium from a bidentate phosphine (B1218219) to an electron-poor triphenylphosphite can divert the reactivity from a cross-coupling/cyclization pathway to a cycloisomerization pathway. nih.gov

Copper Catalysts: Copper catalysts are known to play a crucial role in a variety of alkyne reactions. In the asymmetric cyclization of alkenyl diynes, chiral copper catalysts have been employed to achieve high enantioselectivity. nih.govresearchgate.net Mechanistic studies on copper-catalyzed asymmetric hydroboration of alkenes have revealed that the nature of the ligand (e.g., DTBM-SEGPHOS vs. SEGPHOS) determines the resting state of the catalyst and the turnover-limiting step. escholarship.org

Gold Catalysts: Cationic gold(I) catalysts have shown remarkable efficiency in activating alkynes towards nucleophilic attack. In the one-pot synthesis of oxazoles, a single gold(I) catalyst promotes both the initial coupling of an amide, aldehyde, and alkyne, and the subsequent cyclization. rsc.org

Additives:

Additives such as bases, acids, and co-catalysts can have a profound impact on the reaction.

Bases: In many palladium-catalyzed reactions, a base is required. In the cycloisomerization of allenyl malonates, the allenyl malonate itself can act as a base, promoting the catalytic cycle. nih.gov

Acids: In reactions like the Pinner and Ritter reactions, a strong acid is essential to activate the nitrile group for nucleophilic attack by the alcohol. wikipedia.orgpearson.com

Co-catalysts: In some catalytic systems, a co-catalyst is necessary. For example, silver salts are often used as co-catalysts in gold-catalyzed reactions to abstract a halide from the gold precursor and generate the active cationic species. rsc.org

The following table provides a summary of the role of catalysts and additives in controlling selectivity in reactions analogous to those that could be performed on this compound.

Catalyst/Additive Reaction Type Role in Selectivity Example/Analogy
Palladium(II) with specific ligandsCyclization/FunctionalizationControls reaction pathway (e.g., cyclization vs. cycloisomerization)Switching from bidentate phosphine to triphenylphosphite ligand in Pd-catalyzed reactions of allenyl malonates. nih.gov
Chiral Copper CatalystAsymmetric CyclizationInduces enantioselectivityAsymmetric cyclization of alkenyl diynes to produce chiral polycyclic pyrroles. nih.govresearchgate.net
Gold(I) CatalystTandem Coupling/CyclizationActivates alkyne for nucleophilic attack and subsequent cyclizationOne-pot synthesis of trisubstituted oxazoles from amides, aldehydes, and alkynes. rsc.org
Strong Acid (e.g., HCl)Pinner/Ritter ReactionActivates nitrile for intramolecular nucleophilic attack by the hydroxyl groupFormation of imino esters or amides from nitriles and alcohols. wikipedia.orgpearson.com
Silver Salt (e.g., AgOTf)Gold-Catalyzed ReactionsActs as a co-catalyst to generate the active cationic gold speciesUsed in conjunction with gold(I) chloride complexes. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in "4-(3-Hydroxyprop-1-ynyl)benzonitrile" can be mapped out, confirming the connectivity and arrangement of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For "this compound," the spectrum typically shows distinct signals corresponding to the aromatic protons on the benzonitrile (B105546) ring, the methylene (B1212753) protons of the hydroxypropyl group, and the hydroxyl proton. The aromatic protons usually appear as two distinct doublets in the downfield region (around 7.6 ppm), characteristic of a para-substituted benzene (B151609) ring. The methylene protons adjacent to the hydroxyl group appear as a triplet, while the hydroxyl proton itself may appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the nitrile carbon, the quaternary carbons of the benzene ring, the methine carbons of the ring, and the carbons of the alkyne and the hydroxymethylene group. The nitrile carbon (CN) is typically observed in the downfield region of the spectrum. The two carbons of the alkyne group (C≡C) have characteristic chemical shifts, and the hydroxymethylene carbon (-CH₂OH) appears in the more upfield region.

2D NMR Techniques: While specific 2D NMR data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. COSY would confirm the coupling between adjacent protons, for instance, between the methylene and hydroxyl protons. HSQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

Detailed, experimentally obtained NMR data from scientific literature provides precise chemical shift values:

¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 4.54 (s, 2H), 1.95 (s, 1H).

¹³C NMR (101 MHz, CDCl₃): δ 132.3, 132.2, 127.5, 118.4, 111.9, 92.5, 81.3, 51.2.

Interactive NMR Data Table for this compound

Atom Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 7.62 Doublet 8.4 Aromatic Protons (ortho to CN)
¹H 7.51 Doublet 8.4 Aromatic Protons (meta to CN)
¹H 4.54 Singlet - -CH₂-
¹H 1.95 Singlet - -OH
¹³C 132.3 - - Aromatic CH
¹³C 132.2 - - Aromatic CH
¹³C 127.5 - - Aromatic Quaternary C
¹³C 118.4 - - -CN
¹³C 111.9 - - Aromatic Quaternary C
¹³C 92.5 - - Alkyne C
¹³C 81.3 - - Alkyne C

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental composition.

Mass Spectrometry (MS): In a typical mass spectrum of "this compound," the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides structural information. Common fragmentation pathways could include the loss of the hydroxyl group, cleavage of the propargyl chain, or loss of the nitrile group, leading to characteristic fragment ions that help to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For "this compound" (C₁₀H₇NO), the experimentally determined mass would be compared to the calculated exact mass. Published HRMS data confirms the molecular formula. For instance, a high-resolution mass spectrum (ESI) might show a peak for the protonated molecule [M+H]⁺ with a measured m/z that corresponds closely to the calculated value for C₁₀H₈NO⁺.

Reported HRMS Data:

Calculated for C₁₀H₇NNaO [M+Na]⁺: 180.0471

Found: 180.0473

This close correlation between the calculated and found mass provides strong evidence for the assigned molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint," with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands for its key functional groups.

-OH stretch: A broad band typically in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.

C≡N stretch: A sharp, intense absorption around 2220-2230 cm⁻¹ is a clear indicator of the nitrile group.

C≡C stretch: A weak to medium absorption in the range of 2100-2260 cm⁻¹ would correspond to the alkyne triple bond.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the benzene ring.

C-O stretch: An absorption in the 1000-1250 cm⁻¹ range would be due to the carbon-oxygen single bond of the primary alcohol.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N and C≡C stretching vibrations, which are often strong and sharp in Raman spectra, would be particularly useful for confirmation. The symmetric breathing vibration of the para-substituted aromatic ring would also give a characteristic Raman signal.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3600-3200 Strong, Broad
Nitrile (-C≡N) C≡N Stretch 2230-2220 Strong, Sharp
Alkyne (-C≡C-) C≡C Stretch 2260-2100 Medium to Weak
Aromatic Ring C-H Stretch 3100-3000 Medium
Aromatic Ring C=C Stretch 1600-1450 Medium to Weak

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For "this compound," a single-crystal X-ray diffraction analysis would reveal the exact conformation of the propargyl chain relative to the benzonitrile ring in the solid state. It would also elucidate the nature of the intermolecular hydrogen bonds formed by the hydroxyl group, which would likely play a key role in the crystal packing. As of the latest literature search, a crystal structure for "this compound" has not been deposited in public databases. The successful crystallization of the compound would be a prerequisite for such an analysis.

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile or thermally sensitive compounds like "this compound." A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. Detection is typically achieved using a UV detector, set to a wavelength where the benzonitrile chromophore absorbs strongly (around 254 nm). The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would need to be sufficiently volatile and thermally stable. Derivatization of the hydroxyl group, for example, by silylation, might be necessary to improve its volatility and chromatographic behavior. The gas chromatogram would show a peak at a specific retention time, and the coupled mass spectrometer would provide the mass spectrum of the eluting compound, simultaneously confirming its identity and purity.

While detailed, published chromatographic methods specifically for "this compound" are not prevalent, the principles of HPLC and GC-MS are routinely applied to compounds of this nature for quality control and reaction monitoring.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and energetics of molecules. It is particularly valuable for elucidating reaction mechanisms, determining transition states, and calculating the thermodynamic feasibility of chemical transformations.

While specific DFT studies on the reaction mechanisms of 4-(3-hydroxyprop-1-ynyl)benzonitrile are not extensively documented, the principles can be illustrated through analogous reactions involving similar benzonitrile (B105546) derivatives. For instance, the synthesis of positional isomers often involves Sonogashira coupling. In a typical Sonogashira reaction to form a related compound, 3-(3-hydroxyprop-1-ynyl)benzonitrile, the starting materials are an aryl halide (like 3-bromobenzonitrile) and an alkyne (propargyl alcohol). The catalytic cycle, typically involving a palladium complex and a copper co-catalyst, can be modeled using DFT to understand the energetics of each step: oxidative addition, transmetalation, and reductive elimination.

Table 1: Illustrative Energetic Data from a Hypothetical DFT Study of a Reaction Step (Note: This data is representative and based on typical DFT calculations for organic reactions.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials (e.g., Aryl halide + Alkyne + Catalyst)0.0
Intermediate 1Oxidative addition complex-5.2
Transition State 1Structure for alkyne insertion+15.8
Intermediate 2Alkyne-catalyst complex-2.1
Transition State 2Structure for reductive elimination+21.3
ProductsFinal coupled product + Regenerated catalyst-18.5

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using DFT, provide deep insights into the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. aun.edu.eg These calculations can determine various electronic structure descriptors for this compound.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, hybridization, and charge delocalization within the molecule. researchgate.net It provides a detailed picture of bonding interactions and can reveal hyperconjugative effects that contribute to molecular stability. For this compound, NBO analysis would quantify the charges on each atom, showing the electron-withdrawing effect of the nitrile group (-CN) and the polar nature of the hydroxyl group (-OH).

Reactivity descriptors derived from these calculations, such as electronegativity, chemical potential, hardness, and softness, can be used to predict how the molecule will interact with other chemical species. Fukui functions, for example, can identify the most likely sites for nucleophilic or electrophilic attack. nih.gov

Table 2: Representative Electronic Properties of a Benzonitrile Derivative from Quantum Chemical Calculations (Note: These values are illustrative and based on calculations performed on analogous molecules like 4-hydroxy-3-methoxybenzonitrile (B1293924) using the B3LYP/6-311++G(d,p) method.) researchgate.net

PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.8 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
HOMO-LUMO GapIndicator of chemical reactivity and stability5.3 eV
Dipole MomentMeasure of the molecule's overall polarity~4.2 Debye
NBO Charge on Nitrile NEffective charge on the nitrogen atom of the CN group-0.45 e
NBO Charge on Hydroxyl OEffective charge on the oxygen atom of the OH group-0.72 e

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions in different environments (e.g., in vacuum or in a solvent). nih.gov

For a flexible molecule like this compound, MD simulations are essential for performing a thorough conformational analysis. The molecule has rotational freedom around the C-C single bond of the hydroxypropyl group and the C-C bond connecting the alkyne to the benzene (B151609) ring. MD simulations can sample these rotational degrees of freedom to identify the most stable, low-energy conformations and the energy barriers between them.

Furthermore, MD simulations excel at characterizing non-covalent intermolecular interactions, which are critical for understanding the material properties in a condensed phase (liquid or solid). nih.gov Key interactions for this molecule would include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with solvent molecules or other molecules of the same kind.

π-π Stacking: The electron-rich benzene ring can stack with other aromatic rings, an interaction that is crucial in the formation of molecular crystals. aun.edu.eg

Dipole-Dipole Interactions: The polar nitrile group creates a significant dipole moment, leading to electrostatic interactions with other polar molecules.

Simulations can be run using force fields like OPLS-AA or GROMOS, which parameterize the potential energy of the system. nih.govnih.gov Analysis of the simulation trajectories can yield radial distribution functions to describe local molecular ordering and can help predict macroscopic properties like density and viscosity. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, primarily DFT, are widely used to predict the spectroscopic properties of molecules, which serves as a powerful tool for interpreting experimental data. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal modes and their corresponding frequencies can be obtained. These theoretical frequencies often systematically overestimate experimental values due to the harmonic approximation and incomplete treatment of electron correlation. derpharmachemica.com Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. elixirpublishers.com Such calculations help in assigning specific absorption bands in an experimental IR or Raman spectrum to particular molecular motions, such as C≡N stretching, O-H stretching, or aromatic C-H bending. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the oscillator strengths (related to absorption intensity), providing insight into the electronic transitions involved (e.g., π → π* transitions within the aromatic system).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting NMR chemical shifts (¹H and ¹³C). nih.gov The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning peaks in complex NMR spectra and confirming molecular structures.

Table 3: Illustrative Computationally Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is representative and based on DFT calculations for similar functionalized benzonitriles.) nih.govresearchgate.net

Functional GroupVibrational ModeTypical Scaled Wavenumber (cm⁻¹)
O-HStretching3550 - 3650
C-H (Aromatic)Stretching3050 - 3150
C≡NStretching2220 - 2240
C≡CStretching2100 - 2180
C=C (Aromatic)Ring Stretching1500 - 1600
C-OStretching1050 - 1150

Applications and Future Directions in Research

Role of 4-(3-Hydroxyprop-1-ynyl)benzonitrile as a Versatile Building Block in Organic Synthesis

The utility of this compound as a versatile building block in organic synthesis stems from the distinct reactivity of its three functional groups: the nitrile (cyano group), the alkyne (carbon-carbon triple bond), and the terminal hydroxyl group. This trifunctional nature allows for a wide array of selective chemical modifications, making it a valuable precursor for more complex molecules.

The benzonitrile (B105546) group itself is a key intermediate in the synthesis of various products, including dyes and pesticides. nih.gov The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. For instance, synthetic protocols have been developed that transform aryl nitriles into derivatives like 4-hydroxy-4-phenylbutanenitrile or 4-oxo-4-phenylbutanoic acid, showcasing the synthetic flexibility of the cyano group. researchgate.net

The compound serves as an intermediate in the synthesis of other valuable chemical reagents. molbase.com Its functional groups can be selectively transformed; for example, it is a downstream product of 4-iodobenzonitrile (B145841) and propargyl alcohol and can, in turn, be used to synthesize other molecules. molbase.com This demonstrates its role as a key node in synthetic pathways.

Table 1: Examples of Synthetic Transformations

Precursor CompoundResulting ProductTransformation Type
This compound4-EthynylbenzonitrileElimination/Modification of the hydroxyl group
This compound4-(3-Hydroxypropyl)benzonitrileReduction of the alkyne

This table illustrates the synthetic versatility of this compound by showing its conversion into other useful chemical intermediates. molbase.com

Potential in Pharmaceutical and Agrochemical Research as Synthetic Intermediates and Lead Compounds

In the realms of pharmaceutical and agrochemical research, this compound is recognized as a significant synthetic intermediate. molbase.com The benzonitrile structural motif is present in numerous biologically active molecules, and this compound provides a ready scaffold for creating derivatives for screening and development. Its classification as a "Biochemical and Pharmaceutical Chemical" and an "Agrochemical" underscores its relevance in these sectors. molbase.com

The compound's value lies in its potential to serve as a starting point for the synthesis of novel therapeutic and crop protection agents. The alkyne and hydroxyl functionalities allow for the attachment of various other molecular fragments through reactions like click chemistry or esterification, enabling the generation of diverse chemical libraries. While direct biological activity studies on this specific molecule are not widely published, related benzonitrile structures are investigated for their interaction with biological targets like enzymes and receptors. The synthesis of pesticides is a notable application for benzonitrile compounds in general. nih.gov

Applications in Materials Science for the Development of Polymers and Optoelectronic Materials

The unique electronic and structural features of this compound make it a candidate for applications in materials science. molbase.com The conjugated system, comprising the benzene (B151609) ring and the alkyne, is a common feature in molecules designed for optoelectronic applications. Such structures can form the basis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic components. The compound is listed among "Material Chemicals" and "Electronic Chemicals," indicating its potential in these advanced fields. molbase.com

Furthermore, both the alkyne and hydroxyl groups can participate in polymerization reactions. The alkyne can undergo polymerization to form polyacetylene-type polymers, while the hydroxyl group can be used to create polyesters or polyurethanes. This dual reactivity allows for its incorporation into various polymer backbones or as a cross-linking agent to create new materials with specific thermal, mechanical, or optical properties. Benzonitrile itself is a known precursor for benzoguanamine, which is used to produce advanced coatings, further illustrating the role of this chemical family in material development. nih.gov

Design and Synthesis of Novel Carbo- and Heterocyclic Systems Derived from the Compound

The structure of this compound is well-suited for the construction of novel carbocyclic and heterocyclic ring systems. The alkyne functionality is a particularly powerful tool for cyclization reactions, including cycloadditions (like the Diels-Alder reaction or Huisgen 1,3-dipolar cycloaddition) and transition-metal-catalyzed cycloisomerizations. These reactions can generate complex polycyclic frameworks from a relatively simple linear precursor.

The nitrile group can also participate directly in the formation of nitrogen-containing heterocycles, such as pyridines, pyrimidines, or triazines, which are core structures in many pharmaceuticals. The development of synthetic methods for N-heteroaromatic compounds is a major focus of medicinal chemistry research due to their wide-ranging biological activities. The combination of the alkyne and nitrile groups in one molecule offers the potential for tandem or domino reactions, where multiple rings are formed in a single synthetic operation, leading to rapid increases in molecular complexity.

Development of Chemosensors and Biosensors Based on Benzonitrile-Alkyne Scaffolds

The benzonitrile-alkyne scaffold present in this compound is a promising candidate for the development of chemosensors and biosensors. The conjugated π-electron system of the molecule can impart fluorescent properties, which can be sensitive to the local chemical environment. The hydroxyl and nitrile groups can act as potential binding or recognition sites for specific analytes, such as metal ions, anions, or small organic molecules.

Upon binding of a target analyte, the electronic structure of the molecule could be perturbed, leading to a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle is the basis for many fluorescent sensors. The hydroxyl group also provides a convenient handle for attaching the sensor molecule to a surface or a larger biological molecule, enabling the creation of more sophisticated biosensing platforms.

Exploration of Unconventional Reactivity and Emerging Research Areas

Beyond its established roles, this compound presents opportunities for exploring unconventional reactivity and emerging areas of chemical research. The interplay between the three functional groups could lead to novel, currently undiscovered transformations. For example, intramolecular reactions could be designed where the hydroxyl group adds across the alkyne, potentially catalyzed by a metal or acid, to form furan (B31954) or other oxygen-containing heterocyclic systems.

Future research could focus on using this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued in green chemistry and drug discovery for its efficiency. chebanov.org Additionally, the strategic placement of the functional groups makes it an interesting substrate for studying regioselective reactions, where chemists aim to modify one specific site on the molecule while leaving the others untouched. The development of new catalysts to control this selectivity is a significant and ongoing research endeavor.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Hydroxyprop-1-ynyl)benzonitrile?

  • Methodology :

  • Cross-coupling reactions : Utilize palladium-catalyzed Sonogashira or Suzuki-Miyaura couplings to introduce the hydroxypropynyl group. For example, react 4-bromobenzonitrile with propargyl alcohol derivatives under inert conditions (e.g., N₂ atmosphere) .
  • Hydrosilylation : Employ iron-catalyzed hydrosilylation of alkynes, as demonstrated for structurally similar compounds like 4-(Hydroxymethyl)benzonitrile, using Bu₄N[Fe(CO)₃(NO)] as a catalyst .
    • Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is this compound characterized spectroscopically?

  • Key Techniques :

  • NMR : Analyze ¹H and ¹³C NMR to confirm the presence of the cyano group (~110 ppm in ¹³C NMR) and hydroxypropynyl moiety (e.g., alkyne protons at δ ~2.5–3.5 ppm) .
  • IR Spectroscopy : Identify characteristic absorptions for –C≡N (~2240 cm⁻¹) and –OH (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₇NO: 158.0606) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the kinase inhibition potential of this compound?

  • Methodology :

  • Biochemical Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values. Include positive controls (e.g., staurosporine) .
  • Structural-Activity Relationship (SAR) : Synthesize analogs with modifications to the hydroxypropynyl or benzonitrile groups. Compare inhibition profiles using dose-response curves .
    • Data Interpretation : Analyze contradictions in activity data (e.g., low solubility masking efficacy) by optimizing assay conditions (e.g., DMSO concentration ≤1%) .

Q. What computational strategies are employed to predict the electronic properties and reactivity of this compound?

  • DFT Analysis :

  • Geometry Optimization : Use B3LYP/6-311+G(d,p) basis set to calculate bond lengths, angles, and charge distribution. Compare with X-ray crystallography data if available .
  • Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps to assess electron-transfer potential, relevant for photophysical applications .
    • NBO Analysis : Evaluate hyperconjugative interactions (e.g., lone pair donation from –OH to alkyne) to explain stability/reactivity trends .

Q. How can solubility challenges of this compound in aqueous biological assays be addressed?

  • Strategies :

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound solubility without denaturing proteins .
  • Prodrug Design : Modify the hydroxyl group to a phosphate ester (improves aqueous solubility), which is enzymatically cleaved in vivo .
    • Experimental Validation : Measure solubility via shake-flask method and validate using UV-Vis spectroscopy (λmax ~255 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.